molecular formula C10H14N2O3 B065884 2,4,6-Trimethoxy-benzamidine CAS No. 160150-35-6

2,4,6-Trimethoxy-benzamidine

Cat. No.: B065884
CAS No.: 160150-35-6
M. Wt: 210.23 g/mol
InChI Key: URIBOTBGAGUCHJ-UHFFFAOYSA-N
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Description

2,4,6-Trimethoxy-benzamidine is a potent and selective small-molecule amidine compound that serves as a key chemical tool in biochemical and pharmacological research. Its primary mechanism of action involves the reversible inhibition of serine proteases, a class of enzymes critical in numerous physiological and pathological processes, including blood coagulation, inflammation, and cellular signaling. The distinct 2,4,6-trimethoxy substitution pattern on the benzamidine scaffold enhances its specificity profile compared to unsubstituted benzamidine, potentially reducing off-target effects and providing a more precise means to interrogate protease function.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,6-trimethoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H3,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URIBOTBGAGUCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)OC)C(=N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403454
Record name 2,4,6-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160150-35-6
Record name 2,4,6-Trimethoxy-benzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity Profiles and Transformational Chemistry of 2,4,6 Trimethoxy Benzamidine

2,4,6-Trimethoxy-benzamidine as a Versatile Synthon in Heterocyclic Chemistry

2,4,6-Trimethoxybenzamidine serves as a valuable building block in the synthesis of various heterocyclic compounds. Its amidine functional group provides the necessary nitrogen atoms for the construction of nitrogen-containing rings, while the trimethoxyphenyl moiety influences the properties of the final products.

Pyrimidine (B1678525) Ring Annulation Reactions

The synthesis of pyrimidine rings is a significant area of organic chemistry due to the prevalence of this heterocycle in biologically active molecules. 2,4,6-Trimethoxybenzamidine can be effectively utilized in the construction of pyrimidine scaffolds through various reaction pathways.

A common and effective method for synthesizing substituted pyrimidines involves the condensation reaction between an amidine and an α,β-unsaturated ketone. rsc.orgresearchgate.net In this reaction, the amidine acts as a binucleophile, attacking the carbonyl carbon and the β-carbon of the unsaturated system, leading to the formation of a dihydropyrimidine (B8664642) intermediate, which then aromatizes to the pyrimidine. rsc.org The reaction of 2,4,6-trimethoxybenzamidine with various α,β-unsaturated ketones, such as chalcones, provides a direct route to 2,4,6-trisubstituted pyrimidines. nih.govnih.govresearchgate.net These reactions are often carried out in the presence of a base and can sometimes be promoted by microwave irradiation to achieve shorter reaction times and higher yields. semanticscholar.org

A general scheme for this reaction is the condensation of a chalcone (B49325) with guanidine (B92328) hydrochloride in an alcoholic solvent under basic conditions. nih.gov This method can be adapted for 2,4,6-trimethoxybenzamidine to yield pyrimidines bearing the 2,4,6-trimethoxyphenyl group.

Table 1: Examples of Pyrimidine Synthesis from α,β-Unsaturated Ketones

Amidine α,β-Unsaturated Ketone Product Reference
Guanidine hydrochloride Chalcone derivatives 2,4,6-Trisubstituted pyrimidines nih.gov
Benzamidine (B55565) α,β-Unsaturated ketones 2,4,6-Trisubstituted pyrimidines researchgate.net
Guanidine hydrochloride Chalcones from 3-acetyl-2,5-dimethylfuran Pyrimidines with a furan (B31954) moiety researchgate.net

The Morita-Baylis-Hillman (MBH) reaction provides access to densely functionalized molecules known as MBH adducts. wikipedia.orgnih.govnih.gov These adducts, which are typically α-methylene-β-hydroxy carbonyl compounds, can be valuable precursors in heterocyclic synthesis. nih.gov A three-step methodology has been developed for the synthesis of 2,6-disubstituted pyrimidine-5-carboxylates starting from an MBH adduct. nih.govnih.gov This process involves the oxidation of the MBH adduct to form a substituted α-iodomethylene β-keto ester intermediate. This intermediate is then condensed with an amidine, such as 2,4,6-trimethoxybenzamidine, to generate the desired pyrimidine library. nih.govnih.gov This approach allows for the efficient assembly of a variety of substituted pyrimidines. nih.govnih.gov

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govresearchgate.net The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones, which can be subsequently oxidized to pyrimidines. wikipedia.orgbeilstein-journals.orgamazonaws.com This reaction typically involves an aldehyde, a β-ketoester, and urea (B33335) or a urea derivative. wikipedia.org

Variations of the Biginelli reaction and other MCRs can be employed for the synthesis of pyrimidines using 2,4,6-trimethoxybenzamidine. For instance, a base-mediated, one-pot multicomponent reaction of an amidine hydrochloride, an aldehyde, and acetylacetone (B45752) can produce 2,4,6-trisubstituted pyrimidines in moderate to good yields. researchgate.net Another approach involves an iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov These MCR strategies offer an efficient and atom-economical route to highly functionalized pyrimidine derivatives. biomedres.usnih.govresearchgate.netsemanticscholar.orgnih.gov

Tetrazole Ring Formation via Oxidative Cyclization with Aryldiazonium Salts

2,4,6-Trimethoxybenzamidine can be utilized in the synthesis of 2,5-disubstituted tetrazoles through a one-pot reaction with aryldiazonium salts. acs.orgorganic-chemistry.orgsci-hub.se This method involves the initial reaction of the amidine with the diazonium salt to form an imino-triazene intermediate. organic-chemistry.orgsci-hub.se Subsequent oxidative N-N bond formation and cyclization, typically promoted by an iodine/potassium iodide system under basic conditions, leads to the formation of the tetrazole ring. acs.orgorganic-chemistry.orgsci-hub.se This one-pot synthesis is advantageous due to its mild reaction conditions, short reaction times, and the ability to tolerate a variety of functional groups on both the amidine and the aryldiazonium salt. acs.orgorganic-chemistry.orgresearchgate.net The procedure is also scalable, making it a practical approach for the preparation of diverse tetrazole libraries. sci-hub.se

A proposed mechanism for this transformation involves the formation of the imino-triazene, which then interacts with iodine. Deprotonation is followed by an intramolecular nucleophilic attack to form a new N-N bond, and subsequent rearomatization yields the final 2,5-disubstituted tetrazole product. sci-hub.se

Table 2: Synthesis of 2,5-Disubstituted Tetrazoles

Reactant 1 Reactant 2 Reagents Product Reference
Aryldiazonium salt Amidine hydrochloride K2CO3, I2, KI in DMSO 2,5-Disubstituted tetrazole acs.org

Integration into s-Triazine Scaffolds and Hybrid Systems

The symmetric 1,3,5-triazine (B166579) (s-triazine) core is a privileged structure in medicinal chemistry and materials science. nih.govmdpi.comresearchgate.net The sequential and controlled substitution of the chlorine atoms in 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with various nucleophiles allows for the construction of a wide array of mono-, di-, and trisubstituted s-triazine derivatives. mdpi.comnih.gov

2,4,6-Trimethoxybenzamidine, with its nucleophilic nitrogen atoms, can be integrated into s-triazine scaffolds. While direct reactions with the amidine group might be complex, the amino functionality, if present on a derivative of the benzamidine, can readily displace the chlorine atoms of cyanuric chloride. More commonly, related aromatic amines are used to build up the triazine core. For example, the reaction of cyanuric chloride with substituted anilines can be performed in a stepwise manner by controlling the reaction temperature to achieve selective substitution. mdpi.comgoogle.com The first substitution can occur at 0-5 °C, the second at room temperature, and the third at elevated temperatures. mdpi.com This methodology allows for the synthesis of symmetrically or asymmetrically substituted s-triazines. mdpi.comnih.govresearchgate.netresearchgate.net The incorporation of the 2,4,6-trimethoxyphenyl moiety, via a suitable precursor, can lead to the formation of hybrid systems with potential applications in various fields.

Insufficient Data Available for Comprehensive Article on this compound

The requested article outline necessitates in-depth information on the following aspects of this compound:

Reactivity Profiles and Transformational Chemistry: Specifically, its use in cycloaddition and condensation reactions for the synthesis of nitrogen heterocycles.

Mechanistic Investigations: Including the elucidation of reaction intermediates, transition states, and the role of charge-assisted hydrogen bonding in its supramolecular assembly.

Chemical Derivatization and Functional Group Interconversions: Detailed examples of how the functional groups of this compound can be modified.

Despite extensive searches, the scientific literature does not appear to contain specific experimental or computational studies that would provide the necessary details to populate these sections accurately. For instance, while there is a vast body of research on cycloaddition reactions for the synthesis of nitrogen heterocycles, none of the retrieved sources specifically mention the use of this compound as a reactant.

Similarly, information regarding mechanistic studies, such as the characterization of reaction intermediates or transition states involving this particular compound, is absent from the available resources. The role of charge-assisted hydrogen bonding is a key aspect of supramolecular chemistry; however, crystallographic or spectroscopic studies detailing these interactions in the context of this compound assemblies could not be located.

Furthermore, while the chemical derivatization of benzamidine derivatives is a general practice in medicinal and materials chemistry, specific protocols and research findings for the functional group interconversions of this compound are not documented in the accessible literature.

One related finding concerned the acid-catalyzed decarbonylation and condensation reactions of 2,4,6-Trimethoxybenzaldehyde, a precursor to the target compound. However, this information does not directly address the reactivity of the amidine functional group, which is central to the requested article.

Given the constraints and the paramount importance of scientific accuracy, it is not possible to generate the requested article without resorting to speculation, which would violate the core principles of providing factual and reliable information. Further research and publication on the specific chemical properties and reactivity of this compound are required before a comprehensive and authoritative article on this compound can be written.

Computational and Spectroscopic Characterization of 2,4,6 Trimethoxy Benzamidine

Advanced Spectroscopic Characterization Methodologies

Spectroscopic methods provide empirical data on the molecular structure, connectivity, and the nature of functional groups by probing the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, a detailed structural map can be constructed.

For 2,4,6-Trimethoxy-benzamidine, the molecular symmetry significantly simplifies the expected spectra. The two methoxy (B1213986) groups at positions 2 and 6 are chemically equivalent, as are the two aromatic protons at positions 3 and 5.

¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the number and type of hydrogen atoms. The predicted ¹H NMR spectrum of this compound would feature a singlet for the two equivalent aromatic protons. Additionally, two distinct singlets are expected for the methoxy groups: one integrating to six protons for the equivalent C2 and C6 methoxy groups, and another integrating to three protons for the C4 methoxy group. The protons on the amidine functional group (-C(=NH)NH₂) would likely appear as broad signals due to quadrupole effects of the nitrogen atoms and chemical exchange with the solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, a reduced number of signals is expected. Distinct signals would appear for the amidine carbon, the four unique aromatic carbons (C1, C2/C6, C3/C5, C4), and the two unique methoxy carbons (one for C2/C6 and one for C4). The chemical shifts can be predicted based on the electronic environment of each carbon atom.

The following table presents predicted NMR chemical shifts (δ) in ppm. The predictions for the aromatic ring and methoxy groups are based on data from the structurally analogous compound, 2,4,6-Trimethoxybenzaldehyde. nih.govchemicalbook.com

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic H (C3-H, C5-H)~6.1-
Methoxy H (C2-OCH₃, C6-OCH₃)~3.9-
Methoxy H (C4-OCH₃)~3.8-
Amidine H (-NH, -NH₂)Broad, variable-
Amidine C (C=N)~165-
Aromatic C (C1)~106-
Aromatic C (C2, C6)~163-
Aromatic C (C3, C5)~90-
Aromatic C (C4)~165-
Methoxy C (C2, C6)~56-
Methoxy C (C4)~55-

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. For this compound, the molecular formula is C₁₀H₁₄N₂O₃.

The calculated exact mass for the neutral molecule is 210.10044 Da. In HRMS, the molecule is typically ionized, and the mass of the resulting molecular ion is measured with high precision. For instance, the protonated molecule [M+H]⁺ would have a theoretical m/z (mass-to-charge ratio) of 211.10772.

Beyond molecular formula confirmation, mass spectrometry provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of this compound would likely involve:

Loss of ammonia (B1221849) (NH₃): A common fragmentation pathway for primary amidines.

Loss of methyl radicals (•CH₃): From the methoxy groups, leading to a peak at [M-15]⁺.

Formation of a stable acylium ion: Cleavage of the C-C bond between the aromatic ring and the amidine group can produce a highly stable 2,4,6-trimethoxybenzoyl cation (m/z 181), which would be a prominent peak. This is analogous to the fragmentation seen in 2,4,6-trimethoxybenzaldehyde. nih.gov

Ion Formula Calculated m/z Description
[M+H]⁺[C₁₀H₁₅N₂O₃]⁺211.10772Protonated Molecular Ion
[M]⁺•[C₁₀H₁₄N₂O₃]⁺•210.10044Molecular Ion
[M-CH₃]⁺[C₉H₁₁N₂O₃]⁺195.07642Loss of a methyl radical
[C₉H₁₁O₃]⁺[C₉H₁₁O₃]⁺181.070272,4,6-trimethoxybenzoyl cation
[M-NH₃]⁺•[C₁₀H₁₁O₃]⁺•193.07572Loss of ammonia

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Each type of bond and functional group vibrates at a characteristic frequency, making IR spectroscopy an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several key absorption bands that confirm the presence of its constituent functional groups. These include sharp peaks for N-H stretching in the amidine group, a strong C=N stretching vibration, and characteristic absorptions for the aromatic ring and methoxy C-O bonds.

The table below lists the expected characteristic IR absorption bands. Wavenumber ranges for the aromatic and methoxy groups are based on data from the analogous compound 2,4,6-Trimethoxybenzaldehyde. nist.govchemicalbook.com

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H StretchAmidine (-NH₂)3300 - 3500Medium-Strong
C-H Stretch (Aromatic)Ar-H3000 - 3100Medium
C-H Stretch (Aliphatic)Methoxy (-OCH₃)2850 - 3000Medium
C=N StretchAmidine1640 - 1690Strong
C=C Stretch (Aromatic)Ar C=C1580 - 1610Strong
C-O Stretch (Aryl Ether)Ar-O-CH₃1200 - 1250Strong

Computational Chemistry for Molecular Structure and Reactivity Prediction

Computational chemistry utilizes theoretical principles to calculate and predict molecular properties. These methods complement experimental data, providing insights into electronic structure, reactivity, and dynamic behavior that can be difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and various electronic properties. A common approach involves geometry optimization using a functional such as B3LYP with a basis set like 6-311G++(d,p) to find the lowest energy structure of the molecule.

From this optimized structure, several key properties of this compound can be calculated:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the nitrogen atoms of the amidine group are expected to be the most electron-rich sites, while the amidine protons are electron-poor.

Reaction Pathways: DFT can be used to model the transition states and energy barriers of chemical reactions, providing insights into potential reaction mechanisms and predicting product formation.

Calculated Parameter Significance
Optimized GeometryProvides bond lengths, bond angles, and dihedral angles for the most stable conformation.
HOMO EnergyIndicates the ability to donate electrons (nucleophilicity).
LUMO EnergyIndicates the ability to accept electrons (electrophilicity).
HOMO-LUMO GapRelates to chemical reactivity and stability; a smaller gap suggests higher reactivity.
Molecular Electrostatic PotentialMaps regions of positive and negative charge, predicting sites for intermolecular interactions.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of molecular behavior, including conformational changes and interactions with other molecules, such as solvents or biological targets.

For this compound, MD simulations can be used to:

Explore Conformational Space: Although the aromatic ring is rigid, the methoxy and amidine groups can rotate. MD simulations can explore the rotational energy barriers and identify the most stable (lowest energy) conformations of the molecule in different environments (e.g., in a vacuum vs. in water).

Analyze Intermolecular Interactions: When simulated in a solvent like water, MD can reveal how the molecule forms hydrogen bonds and other non-covalent interactions. This is crucial for understanding its solubility and behavior in aqueous systems.

Study Binding Mechanisms: The parent compound, benzamidine (B55565), is a well-known inhibitor of the enzyme trypsin. MD simulations have been extensively used to study the binding process of benzamidine to trypsin's active site, revealing the key intermolecular interactions (hydrogen bonds, electrostatic interactions) that stabilize the complex and providing insights into the binding and unbinding pathways. This same methodology can be applied to this compound to predict its interaction with protein targets.

Quantum Chemical Calculations for Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These computational methods can accurately forecast vibrational frequencies (infrared and Raman spectra), electronic transitions (UV-Visible spectra), and nuclear magnetic resonance (NMR) chemical shifts.

For substituted benzamides and related aromatic systems, DFT calculations have been successfully used to interpret experimental spectra. The choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. For instance, time-dependent DFT (TD-DFT) is employed to calculate the energies of electronic transitions, which helps in understanding the UV-Vis absorption properties of these compounds. Theoretical calculations on substituted benzanthrone (B145504) amidines have been used to interpret their photophysical properties, demonstrating the utility of these methods. researchgate.net Similarly, quantum-chemical investigations of benzamides have elucidated their spectral-luminescent and photophysical characteristics. researchgate.net

By performing geometry optimization at a suitable level of theory, a stable conformation of the this compound molecule can be obtained. Subsequent frequency calculations can then predict the infrared and Raman spectra. The calculated vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of the amidine group, the methoxy groups, and the benzene (B151609) ring. Furthermore, NMR chemical shifts can be calculated and compared with experimental data to confirm the molecular structure.

X-ray Crystallography for Solid-State Structural Elucidation of Amidine Salts and Derivatives

Studies on related compounds, such as 4-methoxy-N-(piperidine-1-carbonothioyl)benzamide, have demonstrated how substituents and intermolecular forces dictate the crystal structure. researchgate.net The solid-state structure of these molecules is often stabilized by a network of hydrogen bonds and other supramolecular interactions.

Analysis of Bond Lengths and Angles in Amidinium Systems

In the protonated form (amidinium), the positive charge is delocalized over the two nitrogen atoms and the central carbon atom. This delocalization results in characteristic bond lengths and angles. The C-N bonds in the amidinium moiety typically exhibit lengths that are intermediate between a single and a double bond, reflecting the resonance stabilization.

Table 1: Typical Bond Lengths and Angles in Amidinium Systems

ParameterTypical Value (Å or °)
C-N Bond Length1.32 - 1.35 Å
C-C (ring) Bond Length1.38 - 1.40 Å
N-C-N Bond Angle118 - 122°
C-N-H Bond Angle119 - 121°

Note: These values are representative and can vary depending on the specific substituents and the crystalline environment.

Investigation of Supramolecular Assembly and Hydrogen Bonding Networks

The presence of both hydrogen bond donors (the -NH2 group) and acceptors (the nitrogen atoms and methoxy oxygen atoms) in this compound allows for the formation of extensive hydrogen bonding networks in the solid state. ethernet.edu.et These interactions are fundamental to the formation of predictable supramolecular architectures. rsc.org

The interplay of these various hydrogen bonds leads to the formation of one-, two-, or three-dimensional supramolecular assemblies. uvic.ca The specific nature of these assemblies is influenced by factors such as the nature of any counter-ions present and the crystallization conditions. The study of these networks is crucial for crystal engineering, as it allows for the rational design of materials with specific solid-state properties.

Biological and Medicinal Applications of 2,4,6 Trimethoxy Benzamidine Derivatives

Enzyme Inhibition and Modulatory Activities

Benzamidine (B55565) and its analogs are recognized as a class of compounds with significant potential for enzyme inhibition, particularly targeting serine proteases due to the interaction of the basic amidine group with the active site of these enzymes. The substitution pattern on the aromatic ring plays a crucial role in modulating this inhibitory activity.

Reversible Competitive Inhibition Mechanisms of N-Hydroxy-2,4,6-trimethoxy-benzamidine

While specific studies detailing the reversible competitive inhibition mechanism of N-Hydroxy-2,4,6-trimethoxy-benzamidine are not extensively available in the reviewed literature, the general mechanism for benzamidine derivatives is well-established. These compounds act as reversible, competitive inhibitors of trypsin-like serine proteases. The positively charged amidine group mimics the side chain of arginine or lysine, which are the natural substrates for these enzymes. This allows the inhibitor to bind to the active site, specifically to the aspartate residue at the bottom of the S1 pocket, thereby preventing the substrate from binding and catalysis from occurring. The "N-hydroxy" modification can further influence the binding affinity and specificity of the inhibitor.

Therapeutic Potential as Enzyme Inhibitors

The therapeutic potential of benzamidine derivatives as enzyme inhibitors is broad, given the wide range of physiological processes regulated by serine proteases, including coagulation, fibrinolysis, and inflammation. By selectively inhibiting specific proteases, these compounds could offer therapeutic benefits in various disease states. For instance, inhibition of plasmin and thrombin is a key strategy in managing thromboembolic disorders. The trimethoxy substitution on the benzamidine scaffold could enhance the potency and selectivity of these inhibitors, potentially leading to the development of novel therapeutics with improved efficacy and safety profiles.

Anticancer and Antineoplastic Efficacy

The investigation of benzamidine and benzamide (B126) derivatives as anticancer agents has revealed promising results. The methoxy (B1213986) substitution, in particular, has been highlighted as an important factor in enhancing cytotoxic and antimetastatic activities.

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

The anticancer potential of novel compounds is initially assessed through in vitro cytotoxicity profiling against a panel of cancer cell lines. While comprehensive data specifically for 2,4,6-trimethoxy-benzamidine derivatives is limited in the available literature, related benzamide derivatives have shown significant activity. For instance, a series of novel N-(substituted)-benzamide derivatives bearing a coumarin (B35378) scaffold were tested for their in vitro cytotoxic activity against the HepG2 (hepatocellular carcinoma) cell line, with some compounds exhibiting potent antiproliferative effects. Another study on 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines identified compounds with high activity against several cancer cell lines, including leukemic (K562, HL-60), renal (OKP-GS), and others. mdpi.com These findings support the general potential of the benzamide scaffold in cancer therapy and suggest that this compound derivatives would be worthy candidates for similar comprehensive screening.

Below is an interactive table summarizing the cytotoxic activity of a related benzamide derivative, Compound 7 from a study on 4-methylbenzamide derivatives, against various cancer cell lines.

Cell LineCancer TypeIC50 (µM) of Compound 7
K562Chronic Myeloid Leukemia2.27
HL-60Promyelocytic Leukemia1.42
MCF-7Breast Adenocarcinoma>50
HeLaCervical Adenocarcinoma>50
HepG2Hepatocellular Carcinoma>50
A-549Lung Carcinoma>50
OKP-GSRenal Carcinoma4.56
Data sourced from a study on 4-methylbenzamide derivatives containing 2,6-substituted purines. mdpi.com

Mechanistic Insights into Cellular Targets and Pathways (e.g., HIF pathway, microtubule skeleton)

Understanding the molecular mechanisms by which anticancer compounds exert their effects is crucial for their development as therapeutic agents. For benzamide and amidine analogues, several cellular targets and pathways have been implicated.

Some amidine analogues of chlorambucil (B1668637) have been shown to act as potent topoisomerase II inhibitors and to bind to the minor groove of DNA, suggesting that their cytotoxic activity may result from a combination of DNA alkylation and interference with DNA replication and repair.

With regard to specific pathways, while direct evidence linking this compound derivatives to the Hypoxia-Inducible Factor (HIF) pathway is not prominent in the reviewed literature, the HIF pathway is a key regulator of tumor adaptation to hypoxia and is a valid target for anticancer drug development. The influence of methoxy-substituted compounds on this pathway remains an area for future investigation.

Similarly, the microtubule skeleton is a well-established target for anticancer drugs. Some coumarin-bearing benzamide derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This indicates that interference with microtubule dynamics is a potential mechanism of action for this class of compounds.

Antimicrobial and Antiprotozoal Activities

Derivatives of benzamidine and related structures are noted for their significant activity against a range of microbial and protozoal pathogens.

Broad-Spectrum Antimicrobial Activity against Bacterial and Fungal Strains

Substituted benzamide and benzamidine derivatives have demonstrated considerable potential as antimicrobial agents. Amide derivatives of benzoic acids, in particular, are recognized for their wide-ranging pharmacological effects, including antibacterial and antifungal properties. nanobioletters.com A study on newly synthesized benzamide compounds revealed significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain compounds showed excellent zones of inhibition and low Minimum Inhibitory Concentration (MIC) values against Bacillus subtilis and Escherichia coli. nanobioletters.com

Similarly, research into N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share structural similarities, indicated promising antibacterial and antifungal activities. nih.gov Compounds featuring indolyl and quinolinyl side-chains were particularly effective against S. aureus, S. typhi, P. aeruginosa, and C. albicans. nih.gov Another class of related heterocyclic compounds, 2,4,6-trisubstituted nih.govnih.govpreprints.orgtriazines, also exhibited potent antimicrobial effects, with several analogues showing MIC values in the range of 6.25-25 µg/mL against various pathogenic bacteria and fungi. researchgate.net

Furthermore, novel benzamidine derivatives incorporating 1,2,3-triazole moieties have been synthesized and tested for fungicidal activity. While in vitro activity was modest, some of these compounds displayed excellent in vivo efficacy against plant pathogens like Colletotrichum lagenarium and Botrytis cinerea. mdpi.com One derivative, in particular, showed 90% efficacy against C. lagenarium, surpassing that of the commercial fungicide carbendazim. mdpi.com

Table 1: Antimicrobial Activity of Benzamide and Related Derivatives

Compound Class Test Organism Activity Measure Result Reference
Benzamide Derivative (5a) B. subtilis MIC 6.25 µg/mL nanobioletters.com
Benzamide Derivative (5a) E. coli MIC 3.12 µg/mL nanobioletters.com
Benzamide Derivative (6b) E. coli MIC 3.12 µg/mL nanobioletters.com
Benzamide Derivative (6c) B. subtilis MIC 6.25 µg/mL nanobioletters.com
1,3,5-Triazine (B166579) Derivatives Pathogenic Bacteria & Fungi MIC 6.25-25 µg/mL researchgate.net
Benzamidine-Triazole (16d) C. lagenarium Efficacy (in vivo) 90% mdpi.com

Antiamoebic Efficacy and Potency Evaluation

The antiprotozoal properties of benzamidine derivatives have been a subject of significant research. New amidine derivatives, such as N,N'-diphenyl-4-methoxy-benzamidine, have shown high efficacy against protozoa like Leishmania amazonensis and Trypanosoma cruzi, with LD50 values of 20 µM and 59 nM, respectively. nih.govresearchgate.net

The evaluation of organic salts of benzimidazole (B57391) derivatives, such as albendazole (B1665689) and mebendazole, has also revealed potent activity against various protozoa. mdpi.compreprints.org Certain salts exhibited significantly greater activity against Entamoeba histolytica and Giardia lamblia compared to the parent drugs. mdpi.compreprints.org For example, some albendazole salts were found to be up to 1.9 times more active against E. histolytica. mdpi.com

In the context of amoebic infections, the benzothiazole (B30560) derivative Riluzole has been identified as a potential anti-amoebic agent against Entamoeba histolytica. nih.gov Studies have shown that Riluzole decreases the viability of E. histolytica trophozoites in a dose-dependent manner, with a calculated IC50 of 319.5 µM, which was more potent than the standard drug metronidazole (B1676534) (IC50 = 459.5 µM) under the study's conditions. nih.gov

Table 2: Antiprotozoal Activity of Amidine and Related Derivatives

Compound Test Organism Activity Measure Result Reference
N,N'-diphenyl-4-methoxy-benzamidine Leishmania amazonensis LD50 20 µM nih.gov
N,N'-diphenyl-4-methoxy-benzamidine Trypanosoma cruzi LD50 59 nM nih.gov
Albendazole Salt (A2) Entamoeba histolytica IC50 37.95 µM mdpi.com
Albendazole Salt (A3) Entamoeba histolytica IC50 39.93 µM mdpi.com
Riluzole Entamoeba histolytica IC50 319.5 µM nih.gov

Other Pharmacological and Biological Modulations

Beyond antimicrobial and antiprotozoal applications, derivatives of this compound and related heterocyclic structures exhibit a range of other important pharmacological effects.

Anti-inflammatory and Analgesic Properties

Research has demonstrated that various heterocyclic derivatives possess significant anti-inflammatory and analgesic activities. dntb.gov.ua A study focusing on newly synthesized 2,4,6-trisubstituted pyrimidines, which can be derived from chalcones and guanidine (B92328) hydrochloride, identified several compounds with potent anti-inflammatory and analgesic effects in vivo. nih.gov Specifically, compounds 2-amino-4-(4-aminophenyl)-6-(2,4-dichlorophenyl)pyrimidine and 2-amino-4-(4-aminophenyl)-6-(3-bromophenyl) pyrimidine (B1678525) were found to have activity comparable to the standard drug ibuprofen. nih.gov

Similarly, an investigation into 6-aryl-4-substituted benzylidene/furfurylidene pyridazin(2H)-3-one derivatives confirmed their efficacy as both analgesic and anti-inflammatory agents in animal models. scielo.brresearchgate.net The carrageenan-induced hind paw edema method was used to evaluate anti-inflammatory activity, while Eddy's hot plate method was used for analgesic testing, with several derivatives showing high levels of activity. scielo.brresearchgate.net

Antiviral and Antidiabetic Applications of Related Heterocyclic Hybrids

Hybrid molecules that combine different heterocyclic rings, such as benzimidazoles and triazoles, have emerged as compounds with a wide array of therapeutic properties, including antiviral and antidiabetic activities. nih.govpreprints.org The rationale behind creating such hybrids is to potentially achieve improved biological properties compared to the individual heterocyclic components. nih.govpreprints.org These benzimidazole-triazole hybrids have been noted for their potential as antimicrobial, antiviral, anti-inflammatory, analgesic, and antidiabetic agents. nih.govpreprints.org

The search for new antiviral agents has also led to the investigation of benzo/heterothiadiazine dioxide derivatives. These compounds have been identified as inhibitors of various viruses, including HCV and HIV, with the benzothiadiazine dioxide scaffold playing a critical role in their mechanism of action. researchgate.net

Anticonvulsant and Neurotropic Effects

Benzamide derivatives have been extensively studied for their anticonvulsant properties. nanobioletters.com A comparative study of 4-amino-N-(2,6-dimethylphenyl)benzamide (ADD 75073) showed it to be a very potent anticonvulsant in the maximal electroshock seizure (MES) model in both mice and rats. nih.gov Its efficacy was notably higher than the standard antiepileptic drug phenytoin (B1677684) in the same assay, with an ED50 value of 2.6 mg/kg. nih.gov

Another potent analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), also demonstrated significant activity against MES-induced seizures. nih.gov In rats, this compound had a high protective index (PI > 51), indicating a wide margin between its effective and toxic doses, highlighting its potential for further development as an antiepileptic drug. nih.gov Research into synthetic macamides, which share structural similarities with endocannabinoids, has also shown anticonvulsant effects in animal models of epilepsy, suggesting a potential interaction with the FAAH enzyme. mdpi.com

Table 3: Anticonvulsant Activity of Benzamide Derivatives

Compound Animal Model Test Activity Measure Result Reference
4-amino-N-(2,6-dimethylphenyl)benzamide Mice (i.p.) MES ED50 2.6 mg/kg nih.gov
Phenytoin (for comparison) Mice (i.p.) MES ED50 9.5 mg/kg nih.gov
4-amino-N-(2-ethylphenyl)benzamide Mice (i.p.) MES ED50 28.6 µmol/kg nih.gov
4-amino-N-(2-ethylphenyl)benzamide Rats (oral) MES ED50 29.8 µmol/kg nih.gov
N-(3-Methoxybenzyl)linoleamide Rats Pilocarpine-induced ED50 3.2 to 5.5 mg/kg mdpi.com

In Silico ADMET and Pharmacokinetic Prediction in Drug Design

In the contemporary drug discovery landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its pharmacokinetic properties, is a critical step. The utilization of in silico computational models provides a rapid and cost-effective method to predict these characteristics, thereby guiding the selection and optimization of lead candidates long before they reach more resource-intensive preclinical and clinical stages. sigmaaldrich.comphyschemres.org This computational screening is instrumental in reducing the high attrition rates of drug candidates by identifying potential liabilities, such as poor absorption or potential toxicity, at the outset of the development pipeline.

While a comprehensive search of scientific literature and chemical databases did not yield specific in silico ADMET and pharmacokinetic prediction studies focused exclusively on this compound and its derivatives, this section will outline the typical predictive models and parameters that would be assessed for such a compound series. The data presented in the following tables are hypothetical and serve to illustrate the types of analyses that are routinely performed in computational drug design for analogous molecules, such as other substituted benzamidine and benzamide derivatives. mdpi.comjonuns.com

Predictive Models and Key Parameters

The evaluation of drug-likeness is often the first step in in silico analysis. This is commonly guided by established rules such as Lipinski's Rule of Five, which predicts the potential for oral bioavailability. These rules assess physicochemical properties including molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), and the number of hydrogen bond donors (HBD) and acceptors (HBA).

Pharmacokinetic predictions delve deeper into the compound's journey through the body. Key parameters include human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. biosynth.com For instance, inhibition of specific CYP isoforms like CYP2D6 can lead to significant drug-drug interactions. biosynth.com

Toxicity prediction is another cornerstone of in silico assessment. Models are employed to forecast potential risks such as mutagenicity (AMES test), hepatotoxicity (liver toxicity), and cardiotoxicity. Early identification of these potential toxicities is paramount for ensuring patient safety.

Hypothetical ADMET Profile for this compound Derivatives

The following tables present a hypothetical in silico ADMET and pharmacokinetic profile for a series of this compound derivatives. It is crucial to reiterate that this data is illustrative and not based on published experimental or computational results for these specific compounds.

Table 1: Predicted Physicochemical Properties and Drug-Likeness of Hypothetical this compound Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )logPHydrogen Bond DonorsHydrogen Bond AcceptorsLipinski's Rule of Five Violations
TMB-001C₁₀H₁₄N₂O₃210.231.5240
TMB-002C₁₁H₁₆N₂O₃224.262.0240
TMB-003C₁₂H₁₈N₂O₃238.282.5240
TMB-004C₁₀H₁₃FN₂O₃228.221.7240

This table is interactive. Users can sort the data by clicking on the column headers.

Table 2: Predicted Pharmacokinetic Properties of Hypothetical this compound Derivatives

Compound IDHuman Intestinal Absorption (%)Blood-Brain Barrier PenetrationCYP2D6 Inhibitor
TMB-001> 90%HighNo
TMB-002> 90%HighNo
TMB-003> 85%MediumYes
TMB-004> 90%HighNo

This table is interactive. Users can filter the data based on the predicted properties.

Table 3: Predicted Toxicological Profile of Hypothetical this compound Derivatives

Compound IDAMES MutagenicityHepatotoxicity
TMB-001Non-mutagenicLow risk
TMB-002Non-mutagenicLow risk
TMB-003Non-mutagenicHigh risk
TMB-004Non-mutagenicLow risk

This table provides a summary of the predicted toxicity risks for the hypothetical compounds.

The insights gleaned from such in silico analyses are invaluable for medicinal chemists. For example, if a derivative like the hypothetical TMB-003 shows potential for CYP2D6 inhibition and hepatotoxicity, it would be flagged for structural modification to mitigate these risks or deprioritized in favor of candidates with a more favorable predicted safety and pharmacokinetic profile, such as TMB-001, TMB-002, and TMB-004. This iterative process of computational prediction and chemical synthesis is a cornerstone of modern, efficient drug discovery. sigmaaldrich.com

Future Research Directions and Emerging Paradigms for 2,4,6 Trimethoxy Benzamidine

Design and Synthesis of Advanced 2,4,6-Trimethoxy-benzamidine-Based Hybrid Molecules

Molecular hybridization, a strategy that combines two or more pharmacophores into a single molecule, has emerged as a powerful tool in drug discovery to address challenges such as drug resistance and to achieve improved efficacy and selectivity. nih.govrsc.orgmdpi.com The this compound scaffold is a prime candidate for the design and synthesis of novel hybrid molecules.

Future research could focus on conjugating the this compound moiety with other bioactive scaffolds. For instance, hybridization with benzimidazole (B57391), a versatile scaffold known for its wide range of pharmacological activities including anti-inflammatory properties, could lead to dual-action agents. nih.goveurekaselect.com Similarly, combining it with natural products like emodin, which has reported antiviral activities, could generate novel therapeutic candidates. rsc.org The design of these hybrids would involve selecting appropriate linkers to connect the pharmacophores, ensuring that the desired biological activities of each component are retained or enhanced.

Table 1: Potential Scaffolds for Hybridization with this compound

Bioactive ScaffoldRationale for HybridizationPotential Therapeutic Area
BenzimidazoleKnown anti-inflammatory and other pharmacological properties. nih.goveurekaselect.comInflammation, Cancer
Chalcone (B49325)Chalcone derivatives with the 2,4,6-trimethoxy-phenyl group show anticancer activity. nih.govCancer
NaphthoquinoneA privileged scaffold in anticancer drug design. mdpi.comCancer
EmodinReported antiviral and anti-inflammatory activities. rsc.orgViral Infections, Inflammation

The synthesis of these hybrid molecules would require the development of efficient and versatile synthetic routes, possibly employing click chemistry or multi-component reactions to assemble the final structures.

Identification of Novel Biological Targets and Therapeutic Indications

While the biological activities of this compound are not yet extensively documented, the broader class of benzamidine (B55565) derivatives has been shown to exhibit a range of biological effects. A significant body of research has established benzamidines as inhibitors of serine proteases, a class of enzymes involved in numerous physiological and pathological processes. cambridgemedchemconsulting.comnih.govselleckchem.com This suggests that this compound could be investigated as a potential inhibitor of serine proteases, with possible applications in cardiovascular diseases or cancer.

Furthermore, studies on related structures provide clues for other potential biological targets. For example, benzamide (B126) derivatives have been investigated as inhibitors of human dihydrofolate reductase (hDHFR), a validated target in cancer therapy. mdpi.com Additionally, chalcone derivatives containing a 2,4,6-trimethoxyphenyl moiety have demonstrated significant anticancer activity, with cyclin-dependent kinase 1 (CDK1) identified as a possible target. nih.govtandfonline.com These findings suggest that this compound and its derivatives could be screened against a panel of cancer-related targets.

Future research should involve comprehensive biological screening of this compound against a diverse range of molecular targets to identify novel therapeutic indications. This could include enzymes, receptors, and ion channels implicated in various diseases.

Table 2: Potential Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Indication
Serine ProteasesTrypsin, Thrombin, Factor XaThrombosis, Inflammation, Cancer
Dihydrofolate ReductasehDHFRCancer
Cyclin-Dependent KinasesCDK1Cancer
Other KinasesVariousCancer, Inflammatory Diseases

Application of Artificial Intelligence and Machine Learning in Amidine Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. stanford.edunih.govrsc.org These computational tools can be effectively applied to the study of this compound and other amidine derivatives.

Machine learning models can be trained on existing datasets of bioactive molecules to predict the biological activity of novel compounds. acs.orgtandfonline.com For this compound, AI algorithms could be used to predict its potential biological targets, assess its drug-likeness, and predict its ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. enamine.net This in silico analysis can help prioritize the most promising derivatives for synthesis and experimental testing, thereby saving time and resources.

Furthermore, generative AI models can be employed to design novel amidine-based molecules with desired pharmacological profiles. By learning the structure-activity relationships from known compounds, these models can propose new chemical structures that are likely to be active against a specific biological target. enamine.net

Table 3: Applications of AI/ML in this compound Research

AI/ML ApplicationDescriptionPotential Impact
Target PredictionAlgorithms to predict the most likely biological targets based on molecular structure. nih.govGuides experimental screening and elucidates mechanism of action.
Bioactivity PredictionQSAR and deep learning models to predict the potency and efficacy of new derivatives. stanford.edursc.orgAccelerates lead optimization.
ADMET PredictionIn silico models to predict pharmacokinetic and toxicity profiles.Reduces late-stage attrition of drug candidates.
De Novo DesignGenerative models to design novel molecules with optimized properties.Expands the chemical space of potential amidine-based drugs.

Development of Sustainable and Green Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into chemical synthesis to minimize environmental impact. unibo.it Future research on this compound should focus on developing sustainable and green synthetic methodologies for its preparation.

A key area of focus would be the synthesis of the precursor, 2,4,6-trimethoxybenzonitrile (B1583797). Traditional methods for nitrile synthesis can involve harsh reagents and produce significant waste. Greener alternatives, such as the direct ammoxidation of the corresponding alkylbenzene or the use of ionic liquids as recyclable catalysts and solvents in the conversion of aldehydes to nitriles, could be explored. rsc.orgresearchgate.netmedcraveonline.com The subsequent conversion of the nitrile to the amidine should also be optimized to use greener reagents and conditions, minimizing the use of hazardous materials and improving atom economy. Catalytic amidation methods, which use a catalyst to promote the reaction and produce water as the only byproduct, represent a promising green approach. catalyticamidation.infomdpi.com

Table 4: Green Chemistry Approaches for the Synthesis of this compound

Synthetic StepConventional MethodGreen Alternative
Nitrile SynthesisCyanation with toxic cyanide salts.Ammoxidation of 2,4,6-trimethoxytoluene; Aldehyde to nitrile conversion using ionic liquids. rsc.orgresearchgate.netmedcraveonline.com
Amidine FormationPinner reaction with stoichiometric reagents.Catalytic conversion of the nitrile with ammonia (B1221849) or amines.

Exploration of this compound in Materials Science and Catalysis

The unique chemical structure of this compound also suggests potential applications beyond medicinal chemistry, particularly in the fields of materials science and catalysis.

The presence of the electron-rich trimethoxybenzene ring and the basic amidine group could make this molecule a useful building block for the synthesis of novel functional materials. For example, it could be incorporated into polymers or metal-organic frameworks (MOFs) to impart specific properties, such as basicity or the ability to coordinate with metal ions. The related compound 1,3,5-trimethoxybenzene (B48636) has been used as a derivatizing agent, indicating the reactivity of this scaffold. rsc.orgresearchgate.net

In the realm of catalysis, amidines and related compounds like guanidines are known to function as efficient nucleophilic organocatalysts. scispace.comresearchgate.net They have been employed in a variety of organic transformations, including acyl transfer reactions. The electronic properties of this compound, modulated by the methoxy (B1213986) groups, could lead to unique catalytic activity and selectivity. Future research could explore its potential as a catalyst in various organic reactions.

Table 5: Potential Applications in Materials Science and Catalysis

FieldPotential ApplicationRationale
Materials ScienceBuilding block for functional polymers or MOFs.The combination of an aromatic ring and a basic functional group could provide interesting material properties.
Materials ScienceDerivatizing agent.The reactivity of the trimethoxybenzene ring could be exploited for analytical applications. rsc.orgresearchgate.net
CatalysisNucleophilic organocatalyst.The amidine functional group is known to exhibit catalytic activity. scispace.comresearchgate.net

Q & A

Q. What are the optimal synthetic routes for 2,4,6-Trimethoxy-benzamidine derivatives in academic research?

  • Methodological Answer : A common approach involves condensation reactions using 2,4,6-trimethoxybenzaldehyde as a precursor. For example, in the synthesis of imidazolidine derivatives, (Z)-1-(2-chloro-6-fluoro-benzyl)-5-thioxo-4-(2,4,6-trimethoxy-benzylidene)-imidazolidin-2-one was synthesized via Schiff base formation followed by cyclization . Reaction conditions (e.g., room temperature, 12-hour stirring) and purification via column chromatography are critical. Alternative routes include reacting 3,4,5-trimethoxybenzoyl chloride with substituted anilines in benzene, using triethylamine as a base .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for confirming substituent positions and regioselectivity. For example, 13C^{13}\text{C} NMR can resolve overlapping signals from methoxy groups (e.g., 171.4–173.0 ppm for C4 & C6 in trimethoxy derivatives) . Single-crystal X-ray diffraction (as used for N-chloro-N′-(p-fluorophenyl)-benzamidine) provides atomic-level bond-length and charge-density data, essential for studying labile bonds like N–Cl .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard classification (e.g., HMIS Health: 2, Flammability: 0). Use fume hoods, protective goggles, and nitrile gloves during synthesis. Avoid prolonged storage due to potential degradation, and dispose of waste via certified hazardous material handlers . Stability under light or humidity should be tested via accelerated aging studies.

Advanced Research Questions

Q. How can researchers address conflicting data on the enzymatic inhibition mechanisms of benzamidine derivatives?

  • Methodological Answer : Conflicting inhibition modes (e.g., competitive vs. non-competitive) require global data fitting templates. For kallikrein inhibition, benzamidine binds to the substrate specificity pocket rather than the catalytic site, altering KMK_M hyperbolically. Validate mechanisms using X-ray crystallography (to confirm binding sites) and kinetic assays with varying substrate/inhibitor concentrations .

Q. What strategies are used to analyze the labile N–Cl bond stability in benzamidine derivatives under varying conditions?

  • Methodological Answer : High-resolution X-ray diffraction at cryogenic temperatures (e.g., 17.5 K) quantifies bond dissociation energies and charge density distributions. For N-chloro derivatives, monitor chlorine release kinetics under UV light or thermal stress using gas chromatography-mass spectrometry (GC-MS) .

Q. How does the substitution pattern on the benzamidine core influence its antitumor activity in preclinical models?

  • Methodological Answer : Structure-activity relationship (SAR) studies show that methoxy groups at positions 2,4,6 enhance lipophilicity and membrane permeability. Test derivatives in vivo using xenograft models (e.g., ON 01210.Na in radioprotection studies ). Evaluate apoptosis induction via flow cytometry and mitochondrial membrane potential assays.

Q. What experimental designs are recommended for evaluating the ecotoxicological impact of this compound?

  • Methodological Answer : Use OECD guidelines for acute toxicity assays in Daphnia magna or zebrafish embryos. Measure LC50_{50} values and bioaccumulation potential via HPLC-MS. For degradation studies, expose the compound to simulated sunlight and soil microbes, analyzing metabolites via 1H^{1}\text{H} NMR .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported biological activities of structurally similar benzamidine derivatives?

  • Methodological Answer : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). For instance, conflicting cytotoxicity data may arise from variations in cell lines (e.g., HeLa vs. MCF-7) or incubation times. Perform meta-analyses of published IC50_{50} values and adjust for assay conditions (e.g., serum concentration, pH) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.